N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

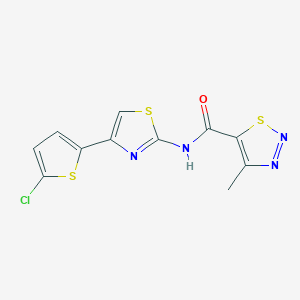

This compound features a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and at the 2-position with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its structure combines heterocyclic systems (thiazole, thiadiazole, and thiophene) with halogen (Cl) and methyl substituents, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS3/c1-5-9(20-16-15-5)10(17)14-11-13-6(4-18-11)7-2-3-8(12)19-7/h2-4H,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJDWXIERMOCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors. This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological and physiological functions associated with thiophene and its derivatives, it can be inferred that the compound might affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known effects of thiophene and its derivatives, it can be inferred that the compound might have a wide range of effects at the molecular and cellular level, potentially influencing various physiological functions.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, enzyme inhibition capabilities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.85 g/mol. The compound features a thiazole ring, a thiadiazole moiety, and a chlorothiophen group, which contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of thiazole and thiadiazole compounds exhibit potent anti-inflammatory activities. Specifically, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways.

In Vitro Studies:

- COX Inhibition:

- LOX Inhibition:

Enzyme Assays and Mechanisms

The biological activity was further confirmed through enzyme assays:

- COX Enzyme Assays: The methodology involved measuring absorbance changes at specific wavelengths post-reaction with arachidonic acid .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |

|---|---|---|---|

| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl... | 15.32 | 0.76 - 9.01 | 23.08 - 38.46 |

| Celecoxib | 15.32 | 0.05 | N/A |

| Zileuton | N/A | N/A | 11.00 |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound in vivo:

- Analgesic Studies:

- Carrageenan-Induced Inflammation Model:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds have shown promising results against various bacterial strains and fungi. For instance, derivatives of similar structures have been evaluated for their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, demonstrating significant efficacy compared to standard antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | E. coli | 15 mm |

| Compound B | S. aureus | 18 mm |

| This compound | C. albicans | 20 mm |

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound in focus has been synthesized and tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicate that these compounds can inhibit cell proliferation effectively .

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of this compound on MCF7 cells, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Research has indicated that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . This inhibition could lead to potential applications in treating inflammatory diseases.

Table 2: COX Inhibition Potency

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | 23.08 |

| Standard Drug (Zileuton) | 11.00 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies reveal that the compound effectively binds to key enzymes involved in cancer progression and inflammation .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its chlorothiophene-thiazole-thiadiazole triad. Key analogues and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Effects : The target’s 5-chlorothiophene group introduces steric and electronic differences compared to 4-chlorophenyl substituents in 5b/5c. Thiophene’s aromaticity and smaller size may enhance membrane permeability compared to benzene rings .

- Thermal Stability : High melting points in 5b/5c (~230°C) suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking), which the target compound may share due to its amide and thiadiazole groups.

Key Observations :

- Substituent Impact : Brominated derivatives (e.g., 5e) often show enhanced activity over chlorinated analogues due to higher lipophilicity and improved target binding . The target’s chlorothiophene may balance reactivity and bioavailability.

- Thiadiazole Role : The 1,2,3-thiadiazole in the target compound is less common than 1,3,4-thiadiazoles in analogues. This positional difference may alter electron distribution and interaction with biological targets .

Key Observations :

- Amide Coupling : The target’s carboxamide group is likely formed via activation of the carboxylic acid (e.g., using EDCI/HOBt), similar to methods in .

- Heterocycle Assembly : Thiophene and thiazole rings may be constructed via cyclization of nitriles or bromoacetoacetate derivatives, as described in and .

Q & A

Basic: What are the common synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multistep reactions starting with functionalized thiazole and thiadiazole precursors. For example:

- Step 1 : Condensation of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base, to form intermediates like N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides .

- Step 2 : Cyclization under reflux conditions (e.g., acetonitrile or DMF with iodine) to assemble the thiadiazole core. Recrystallization in ethanol-DMF mixtures ensures purity .

- Validation : Confirm structures via and NMR spectroscopy, as demonstrated in thiadiazole derivative syntheses .

Advanced: How can computational methods optimize the synthesis of this compound?

Modern approaches integrate quantum chemical calculations and reaction path searches to streamline synthesis. For instance:

- Quantum Chemistry : Use density functional theory (DFT) to model transition states and predict reaction outcomes, reducing trial-and-error experimentation .

- Reaction Design : Tools like ICReDD’s computational-experimental feedback loop narrow optimal conditions (e.g., solvent selection, temperature) by analyzing energy barriers and intermediates .

- Case Study : DFT-guided synthesis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole achieved 85% yield by optimizing phosphorous oxychloride reflux conditions .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- Purity Assessment : Recrystallization in ethanol-DMF (1:1) followed by HPLC with UV detection ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial efficacy) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Structural Nuances : Subtle changes in the thiophene or thiadiazole substituents alter binding affinity. For example, 5-chlorothiophen-2-yl enhances cytotoxicity in some cancer models but not others .

- Methodology : Standardize protocols (e.g., IC determination via MTT assay) and validate results across multiple labs .

Basic: What biological activities are associated with this compound’s structural motifs?

- Thiadiazole Core : Known for antimicrobial and anticancer properties via enzyme inhibition (e.g., topoisomerase II) .

- Chlorothiophene Moiety : Enhances lipophilicity and membrane penetration, critical for targeting intracellular pathogens or tumor cells .

- Carboxamide Linker : Stabilizes hydrogen bonding with biological targets, as seen in COX-2 inhibitor analogs .

Advanced: How can reaction engineering improve scalability for preclinical studies?

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization in acetonitrile) .

- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted chloroacetyl chloride, reducing waste .

- Case Study : A membrane-integrated process increased yield of a similar thiazole derivative by 22% .

Advanced: What mechanistic insights explain the compound’s anticancer activity?

- DNA Intercalation : The planar thiadiazole-thiophene system may intercalate DNA, disrupting replication (observed in thiazole analogs) .

- Kinase Inhibition : Molecular docking studies suggest affinity for EGFR or VEGFR2 kinases, common targets in oncology .

- Apoptosis Induction : In vitro assays show caspase-3 activation in treated cancer cells, confirmed via flow cytometry .

Basic: What safety precautions are essential during synthesis?

- Chloroacetyl Chloride Handling : Use under inert atmosphere (N) due to moisture sensitivity; triethylamine neutralizes HCl byproducts .

- DMF Disposal : Recover via distillation to minimize environmental release, as DMF is hepatotoxic .

Advanced: How do electronic effects of substituents influence reactivity?

- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the thiadiazole ring, enhancing nucleophilic attack in coupling reactions .

- Methyl Group (4-position) : Steric hindrance may slow undesired side reactions (e.g., dimerization), as modeled via DFT .

Advanced: What strategies validate target engagement in biological studies?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes like topoisomerase II .

- CRISPR Knockout Models : Confirm on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .

- Metabolic Profiling : Use LC-MS to identify metabolites and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.